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molecular formula C13H9BrN2 B8542189 2-(5-bromopyridin-3-yl)-1H-indole

2-(5-bromopyridin-3-yl)-1H-indole

Cat. No. B8542189
M. Wt: 273.13 g/mol
InChI Key: FSGHPNORMZCCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242963B2

Procedure details

A flask containing 1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid (2 g, 7.66 mmol), 3-bromo-5-iodopyridine (1.45 g, 5.11 mmol), 2M K2CO3 in water (5.11 mL, 10.21 mmol), PS—Pd(PPh3)4 (2.84 g, 0.255 mmol) is flushed with N2 and dioxane (50 mL) is added. The mixture is stirred at 60° C. for 3 h, whereupon another portion of 3-bromo-5-iodopyridine (300 mg, 1.06 mmol) is added. The mixture is stirred at 60° C. overnight. The mixture is cooled to room temperature and silica gel (20 g) is added. The suspension is concentrated in vacuo and the residue is placed under high vacuum at 60° C. over the weekend. The mixture is purified by silica chromatography eluting with a 1:9 to 7:3 EtOAc-heptane gradient to give 2-(5-bromopyridin-3-yl)-1H-indole. MS (ESI) m/z 273.0, 275.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.11 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[C:9]1B(O)O)=O)(C)(C)C.[Br:20][C:21]1[CH:22]=[N:23][CH:24]=[C:25](I)[CH:26]=1.C([O-])([O-])=O.[K+].[K+].O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:20][C:21]1[CH:26]=[C:25]([C:9]2[NH:8][C:16]3[C:11]([CH:10]=2)=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH:24]=[N:23][CH:22]=1 |f:2.3.4,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CC2=CC=CC=C12)B(O)O
Name
Quantity
1.45 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.11 mL
Type
reactant
Smiles
O
Name
Quantity
2.84 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is flushed with N2 and dioxane (50 mL)
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
ADDITION
Type
ADDITION
Details
silica gel (20 g) is added
CONCENTRATION
Type
CONCENTRATION
Details
The suspension is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
is placed under high vacuum at 60° C. over the weekend
CUSTOM
Type
CUSTOM
Details
The mixture is purified by silica chromatography
WASH
Type
WASH
Details
eluting with a 1:9 to 7:3 EtOAc-heptane gradient

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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